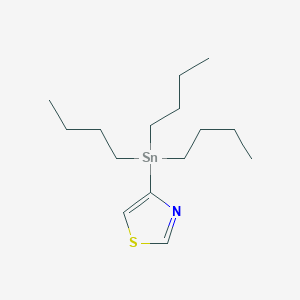

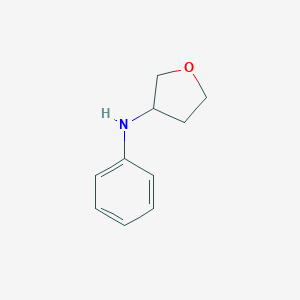

N-phenyloxolan-3-amine

Descripción general

Descripción

N-phenyloxolan-3-amine is a compound of interest due to its potential utility in various chemical syntheses and reactions. It relates to broader classes of chemicals that have been explored for their unique reactivities and structural properties. Research has delved into ligands and compounds with similar backbones for catalysis and material synthesis.

Synthesis Analysis

The synthesis of compounds similar to N-phenyloxolan-3-amine involves complex reactions, often utilizing palladium-catalyzed aminations or electrophilic amination strategies. For example, palladium/ligand-catalyzed aryl aminations of aryl bromides, iodides, and chlorides have been demonstrated as effective for synthesizing phenyl backbone-derived compounds (Bei et al., 1999).

Molecular Structure Analysis

Molecular structure analysis of related compounds emphasizes the importance of the phenyl backbone and its derivatives in determining reactivity and stability. For instance, the structure and photochemical behavior of N-phenyl substitutions on certain aminostilbenes have been extensively studied, highlighting the "amino conjugation effect" that impacts fluorescence and photoisomerization properties (Yang et al., 2002).

Chemical Reactions and Properties

N-phenyloxolan-3-amine and related compounds participate in various chemical reactions, including aminations, hydroaminations, and electropolymerizations, indicating their versatility in synthetic chemistry. For example, organolanthanide complexes have been used for regioselective intermolecular hydroaminations of alkenes and alkynes, showing the potential for creating a wide range of amines and imines in a controlled manner (Ryu et al., 2003).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, can be significantly influenced by their molecular structure. The synthesis and analysis of derivatives provide insights into how structural modifications affect these properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and redox behavior, are crucial for understanding how N-phenyloxolan-3-amine and its derivatives can be utilized in various chemical contexts. The electrochemical and optical properties of related coordination frameworks suggest potential applications in electronics and materials science (Hua et al., 2013).

Aplicaciones Científicas De Investigación

Benign Synthesis of Arylurea Derivatives

Researchers have developed a phosgene- and metal-free synthesis method for unsymmetrical arylurea derivatives using 3-substituted dioxazolones and commercially available amines. This method demonstrates an eco-friendly and practical approach to synthesizing unsymmetrical diarylureas, with potential applications in creating anti-cancer drugs like sorafenib and known herbicides such as daimuron (Chamni, Zhang, & Zou, 2020).

Deoxygenation of Amine N-Oxides

A simple and efficient method for the deoxygenation of amine N-oxides to corresponding amines has been reported, using phenylboronic acid. This approach is notable for its green and economical reagent choice, indicating potential for drug metabolism studies and environmental detoxification efforts (Gupta et al., 2017).

Applications in Plant Biology

Catecholamines, closely related to the structural motif of N-phenyloxolan-3-amine, are identified in plants, where their synthesis is regulated by stress conditions. They play roles in growth, development, protection against pathogens, and nitrogen detoxification, offering insights into plant biochemistry and potential agricultural applications (Kulma & Szopa, 2007).

Electrochemical Applications

The electrochemical behavior of N-phenyl-3-(phenylimino)-3H-phenothiazin-7-amine and its polymeric forms have been studied, revealing potential for future applications in electrochemical (bio)sensors. This research opens avenues for the development of novel sensing technologies based on phenothiazine derivatives (Kuzin et al., 2020).

Macromolecular Prodrug Carrier

Studies on oxidized cellulose as a macromolecular prodrug carrier for amine drugs provide a novel approach to drug delivery systems. This research demonstrates the potential for using biocompatible polymers as carriers, enhancing the effectiveness and safety of pharmaceutical compounds (Zhu, Kumar, & Banker, 2001).

Safety And Hazards

This would involve a description of any risks associated with handling or using the compound, as well as appropriate safety precautions.

Direcciones Futuras

This would involve a discussion of potential future research directions, such as new synthetic methods or applications for the compound.

Please consult a relevant database or scientific literature for specific information on “N-phenyloxolan-3-amine”. If you have access to a university library, the librarians there may be able to help you find this information. Alternatively, you could consider reaching out to a chemist or a chemistry professor. They might be able to provide more information or suggest where to look. Please remember to handle all chemicals safely and only perform experiments under appropriate supervision and in a designated laboratory setting.

Propiedades

IUPAC Name |

N-phenyloxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)11-10-6-7-12-8-10/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHIMTVWPDQJOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001302986 | |

| Record name | Tetrahydro-N-phenyl-3-furanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyloxolan-3-amine | |

CAS RN |

162851-41-4 | |

| Record name | Tetrahydro-N-phenyl-3-furanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162851-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-N-phenyl-3-furanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-tetrahydrofuranyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

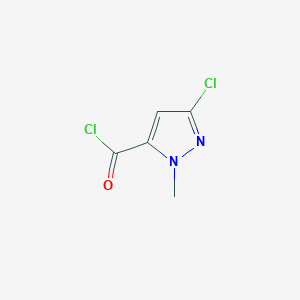

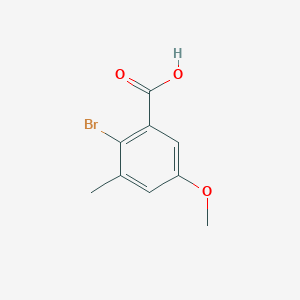

![methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B65842.png)

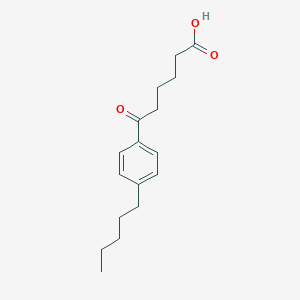

![(6R,7AR)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65860.png)

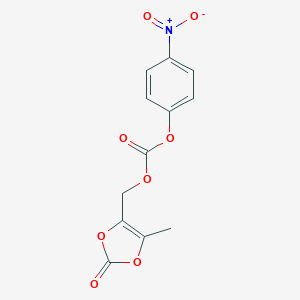

![methyl (Z)-3-[(3R,5S)-5-ethoxydioxolan-3-yl]prop-2-enoate](/img/structure/B65863.png)